molecular formula C15H29N3O4S B6721208 Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate

Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate

Cat. No.: B6721208
M. Wt: 347.5 g/mol
InChI Key: LVSVDXRMRKOUIP-UHFFFAOYSA-N
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Description

Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate is a complex organic compound that features a piperazine ring substituted with a cyclohexyl(methyl)sulfamoyl group and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Cyclohexyl(methyl)sulfamoyl Group: This step involves the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methyl)sulfonamide, which is then reacted with the piperazine ring.

    Esterification: The final step involves the esterification of the resulting compound with methyl 3-bromopropanoate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(methylsulfamoyl)piperazin-1-yl]propanoate
  • Methyl 3-[4-(cyclohexylsulfamoyl)piperazin-1-yl]propanoate
  • Methyl 3-[4-(methylsulfamoyl)piperidin-1-yl]propanoate

Uniqueness

Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate is unique due to the presence of both cyclohexyl and methyl groups on the sulfonamide moiety, which can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds.

Properties

IUPAC Name

methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4S/c1-16(14-6-4-3-5-7-14)23(20,21)18-12-10-17(11-13-18)9-8-15(19)22-2/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSVDXRMRKOUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N2CCN(CC2)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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